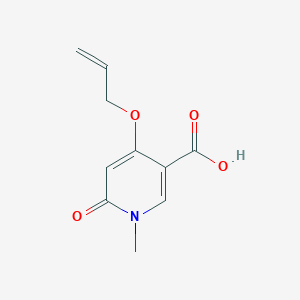

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Descripción

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a 1-methyl group, a 6-oxo-1,6-dihydropyridine core, and a 4-allyloxy substituent. This compound belongs to a class of dihydropyridine carboxylic acids, which are frequently utilized as intermediates in pharmaceutical synthesis or as reference standards in pharmacological research .

Propiedades

IUPAC Name |

1-methyl-6-oxo-4-prop-2-enoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-4-15-8-5-9(12)11(2)6-7(8)10(13)14/h3,5-6H,1,4H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUDNVPYTGUSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the allylation of a hydroxyl precursor of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid or its esters. The key step is the nucleophilic substitution of a hydroxyl group by an allyl moiety, often using allyl bromide in the presence of a base.

Stepwise Preparation Method

2.1. Starting Material Preparation

- The precursor, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid or its methyl ester, is synthesized by known methods involving oxidation and methylation of hydroxypicolinic acid derivatives.

- For example, methyl 6-oxo-1-(hydroxy)-1,6-dihydropyridine-2-carboxylate can be prepared by oxidation of 6-hydroxypicolinic acid using peroxyacetic acid in glacial acetic acid at 80°C for 12 hours, yielding a cream solid with good purity and yield (~77%).

- The hydroxyl group on the pyridine ring is converted to an allyloxy substituent by reacting the hydroxyl precursor with allyl bromide in the presence of a base such as potassium carbonate .

- Typical conditions involve dissolving the hydroxyl precursor in a polar aprotic solvent like acetonitrile, adding potassium carbonate, then allyl bromide, and heating under reflux for about 4 hours.

- After completion, the reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The residue is purified by recrystallization or solvent evaporation to yield the allyl ether compound as a white crystalline solid with high yield (~94%).

Detailed Experimental Data

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation | Peroxyacetic acid (36-40%) | Glacial acetic acid | 80°C | 12 hours | 77 | Produces hydroxyl precursor |

| Allylation | Allyl bromide, potassium carbonate (base) | Acetonitrile | Reflux (~80°C) | 4 hours | 94 | High purity white crystalline product |

Mechanistic Insights and Reaction Optimization

- The allylation proceeds via nucleophilic substitution where the hydroxyl oxygen attacks the electrophilic allyl bromide, facilitated by the base which deprotonates the hydroxyl group to form a better nucleophile.

- Potassium carbonate is preferred due to its mild basicity and ability to scavenge HBr formed during the reaction.

- Refluxing in acetonitrile ensures good solubility of reagents and efficient reaction kinetics.

- Purification by recrystallization from toluene or evaporation under vacuum yields a stable crystalline product with melting points around 65–67 °C, consistent with literature data.

Summary Table of Key Preparation Parameters

| Compound | Starting Material | Key Reagent(s) | Base | Solvent | Temp. | Time | Yield (%) | Product Form |

|---|---|---|---|---|---|---|---|---|

| This compound | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (hydroxyl form) | Allyl bromide | Potassium carbonate | Acetonitrile | Reflux (~80°C) | 4 hours | 94 | White crystalline solid |

Research Findings and Practical Considerations

- The allylation reaction is highly efficient and reproducible, providing a straightforward route to the allyloxy derivative with minimal side products.

- The use of mild bases and aprotic solvents prevents unwanted side reactions such as ester hydrolysis or ring opening.

- The crystalline nature of the product facilitates purification and characterization.

- The reaction conditions are scalable and suitable for both laboratory synthesis and potential industrial production.

- Stability studies indicate the allyloxy-substituted compound maintains integrity under normal storage conditions.

Análisis De Reacciones Químicas

Oxidation Reactions

The allyloxy group undergoes selective oxidation under controlled conditions. For example, epoxidation of the allyl double bond can occur using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane, forming an epoxide derivative . Alternatively, oxidative cleavage with ozone or ruthenium-based catalysts yields a carboxylic acid or ketone at the former allyl position.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide at allyloxy group |

| Oxidative Cleavage | O₃ followed by Zn/H₂O | 3-carboxypropanal derivative |

Reduction Reactions

The dihydropyridine ring and carboxylic acid group participate in reduction pathways:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the 1,6-dihydropyridine ring to a tetrahydropyridine structure while preserving the allyloxy group .

-

Selective reduction of the carboxylic acid to an alcohol is achievable using borane-THF complexes.

Substitution Reactions

The allyloxy group undergoes nucleophilic substitution under acidic or transition metal-catalyzed conditions:

-

Acid-mediated displacement : Treatment with HCl in ethanol replaces the allyloxy group with a hydroxyl group .

-

Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable substitution of the allyloxy group with aryl or alkyl boronic acids .

Decarboxylation

Thermal or photochemical decarboxylation eliminates CO₂ from the carboxylic acid group, yielding 4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine. This reaction proceeds efficiently at 150–200°C in dipolar aprotic solvents like DMF.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard coupling conditions:

-

Esterification : Using DCC/DMAP, the acid forms methyl or ethyl esters .

-

Amide formation : EDCl/HOBt facilitates coupling with primary amines like 2,4-difluorobenzylamine to generate carboxamide derivatives .

| Reaction | Conditions | Yield |

|---|---|---|

| Methyl ester formation | DCC, DMAP, CH₂Cl₂, RT | 85–90% |

| Amide coupling | EDCl, HOBt, DMF, 0°C → RT | 70–78% |

Hydrolysis and Rearrangement

Controlled hydrolysis of ester derivatives (e.g., methyl esters) with lithium hydroxide selectively cleaves the ester group without affecting the allyloxy substituent . Under strong protic acids (e.g., H₂SO₄), the compound undergoes ring reorganization to form fused oxazolo-pyrido-pyrazine derivatives .

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition of the allyloxy group with electron-deficient alkenes, forming bicyclic adducts. This reactivity is exploited in materials science for crosslinking polymers.

Key Research Findings

-

Selectivity in hydrolysis : LiOH selectively hydrolyzes methyl esters at the 5-position over the 2-position with >90% selectivity .

-

Stability under acidic conditions : The allyloxy group remains intact during demethylation with Lewis acids (e.g., BCl₃), enabling precise functionalization .

-

Biological relevance : Carboxamide derivatives exhibit inhibitory activity against PARP-1, a target in cancer therapy.

These reactions underscore the compound’s utility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields and selectivity .

Aplicaciones Científicas De Investigación

Reaction Mechanisms

The compound can undergo various reactions:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Can be transformed into alcohols or amines.

- Substitution : The allyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several notable applications across different fields:

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the development of novel compounds through various synthetic pathways.

Biology

In biological research, it is utilized to study enzyme-catalyzed reactions and metabolic pathways. The compound's ability to interact with specific enzymes makes it valuable for understanding biochemical processes.

Medicine

Research is ongoing into the therapeutic properties of this compound, particularly its potential anti-inflammatory and anti-cancer activities. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer cell proliferation.

Industry

The compound is also used in the production of specialty chemicals and materials. Its versatility as a chemical intermediate makes it suitable for various industrial applications.

Neuroprotective Properties

A study investigated the neuroprotective effects of related compounds in models of Parkinson's disease. Compounds similar to this compound demonstrated protective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA). This research highlights the potential of hydroxypyridinone compounds in treating neurodegenerative diseases by chelating iron and reducing oxidative stress .

Synthesis and Applications

Research has documented synthetic routes for creating this compound that involve multi-step organic reactions. These methods often utilize transition metal catalysts to enhance yield and purity. The synthesis is critical for producing derivatives that may have enhanced biological activity or improved pharmacological profiles .

Mecanismo De Acción

The mechanism of action of 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Properties

Pharmacological and Industrial Relevance

- 4-Methoxy Analog : Used as a high-purity (95%) intermediate in fine chemical synthesis, with applications in agrochemicals and drug discovery .

- Hydrazide Derivatives : Demonstrate niche applications in chelation therapy or as antitubercular agents, highlighting the versatility of the pyridine-3-carboxylic acid scaffold .

Actividad Biológica

Overview

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics, including an allyloxy group and a carboxylic acid moiety, suggest possible interactions with various biological targets, making it a candidate for further investigation.

- IUPAC Name : 1-methyl-6-oxo-4-prop-2-enoxypyridine-3-carboxylic acid

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- CAS Number : 1823644-35-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Notably, it may inhibit certain enzymes linked to inflammatory processes and cancer cell proliferation. The compound's mechanism can involve:

- Enzyme Inhibition : Potentially inhibiting enzymes such as PARP-1, which is involved in DNA repair pathways, thereby affecting cancer cell survival .

- Receptor Interaction : Engaging with receptors that modulate apoptosis and other cellular processes, influencing cell fate decisions .

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anti-cancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | 25 |

| PC-3 (Prostate Adenocarcinoma) | 30 |

| K-562 (Chronic Myelogenous Leukemia) | 20 |

| HCT-15 (Colorectal Adenocarcinoma) | 28 |

| MCF-7 (Mammary Adenocarcinoma) | 22 |

| SKLU-1 (Lung Adenocarcinoma) | 26 |

The data above were derived from sulforhodamine B (SRB) assays, which measure cell growth inhibition .

In Silico Studies

Docking studies have been conducted to predict the interaction between this compound and various protein targets associated with cancer and inflammation. These studies suggest a favorable binding affinity to PARP-1, supporting its role as a potential therapeutic agent .

Case Studies

One notable case study involved synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that modifications to the allyloxy group could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This highlights the importance of structural optimization in drug design.

Comparative Analysis

When compared to similar compounds within the dihydropyridine class, such as 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and others, this compound demonstrates unique biological properties due to its specific substitution pattern. This uniqueness may influence its pharmacokinetic profiles and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Mo(CO)₆-mediated rearrangements of isoxazole precursors (e.g., methyl 2-(isoxazol-5-yl)-3-oxopropanoates) under inert atmospheres. Key factors include:

-

Catalyst : Mo(CO)₆ (0.1–0.2 equiv) in anhydrous toluene at 80–100°C .

-

Substituent Compatibility : Allyloxy groups require protection during cyclization to prevent side reactions.

-

Yield Optimization : Typical yields range from 70–85%, with purity >95% confirmed by HPLC .

Synthetic Route Catalyst Solvent Temperature (°C) Yield (%) Purity (%) Mo(CO)₆ rearrangement Mo(CO)₆ Toluene 80–100 70–85 >95 Acid-mediated cyclization H₂SO₄ DMF 120 50–60 85–90

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for dihydropyridines) .

- Hygroscopicity Testing : Store samples in desiccators with silica gel to prevent hydrolysis of the allyloxy group.

- Light Sensitivity : Use amber vials for storage; UV-Vis spectroscopy monitors photo-degradation (λmax ~320 nm) .

Q. What spectroscopic techniques are most effective for structural validation?

- Methodological Answer :

- ¹H NMR : Key peaks include δ ~2.5 ppm (N-methyl), δ ~5.3 ppm (allyloxy CH₂), and δ ~12.5 ppm (carboxylic acid proton) .

- LCMS : ESI-MS in negative mode shows [M–H]⁻ at m/z 238.1 (calculated for C₁₀H₁₁NO₅) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for allyloxy-substituted dihydropyridines?

- Methodological Answer :

- DFT Calculations : Compare activation energies of competing pathways (e.g., [3,3]-sigmatropic vs. radical-mediated rearrangements) .

- Docking Studies : Assess steric effects of the allyloxy group on enzyme binding (e.g., cytochrome P450 interactions) .

- Data Integration : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Purity Thresholds : Use HPLC to ensure >98% purity; impurities >2% (e.g., unreacted starting materials) skew IC₅₀ values .

- Solvent Selection : DMSO stock solutions must be stored at –20°C to prevent precipitation; confirm solubility via dynamic light scattering .

- Positive Controls : Include reference compounds (e.g., quinolone antibiotics) to normalize assay results .

Q. How do structural modifications (e.g., allyloxy vs. methoxy groups) impact electrochemical properties?

- Methodological Answer :

- Cyclic Voltammetry : Compare oxidation potentials (E₀) in acetonitrile with 0.1 M TBAPF₆. Allyloxy groups lower E₀ by ~0.2 V due to electron-donating effects .

- Hammett Analysis : Quantify substituent effects on reaction rates; σₚ values for allyloxy (σₚ ~–0.15) vs. methoxy (σₚ ~–0.27) .

Contradiction Analysis and Resolution

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

- Resolution :

- pH Dependency : The carboxylic acid group confers pH-dependent solubility (pKa ~3.5). At pH >5, deprotonation increases solubility, but aggregation occurs in PBS .

- Counterion Effects : Sodium or potassium salts improve solubility (e.g., 10 mM in pH 7.4 buffer) vs. free acid forms .

Q. How can researchers reconcile discrepancies in reported antimicrobial activity?

- Resolution :

- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) to minimize variability .

- Synergistic Effects : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to enhance potency against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.